Tetracosane: A Comprehensive Technical Guide
Tetracosane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of tetracosane, a long-chain alkane with the chemical formula C₂₄H₅₀. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development and related fields.
Core Physical and Chemical Properties
Tetracosane is a saturated hydrocarbon, meaning it consists entirely of hydrogen and carbon atoms linked by single bonds.[1] At room temperature, it exists as a white, waxy solid.[2] Its linear structure and nonpolar nature are key determinants of its physical and chemical characteristics.
Physical Properties
The physical properties of tetracosane are summarized in the table below, providing a clear reference for its behavior under various conditions.
| Property | Value | Units | Conditions |
| Molecular Formula | C₂₄H₅₀ | - | - |
| Molar Mass | 338.664 | g·mol⁻¹ | - |
| Appearance | Colourless, waxy crystals | - | Standard |
| Melting Point | 48 to 54 | °C | 1 atm |
| Boiling Point | 391.4 | °C | 1 atm |
| Density | 0.7991 | g/cm³ | 20 °C |
| Vapor Pressure | 4.07 x 10⁻⁶ | mmHg | 25 °C |
| Flash Point | > 113 | °C | Closed cup |
| Refractive Index | 1.4283 | - | 70 °C |
| Crystal Structure | Orthorhombic | - | - |
Solubility
Tetracosane's nonpolar character dictates its solubility. It is insoluble in water but shows good solubility in nonpolar organic solvents.
| Solvent | Solubility |
| Water | Insoluble |
| Benzene | Very soluble |
| Toluene | Very soluble |
| Ether | Very soluble |
| Alcohol | Soluble |
| Chloroform | Soluble (10%) |
Data compiled from:
Chemical Properties and Reactivity
Alkanes, including tetracosane, are known for their chemical inertness. This lack of reactivity is due to the strength and nonpolar nature of the C-C and C-H single bonds. Tetracosane does not participate in complex signaling pathways and is stable under normal conditions.
The primary reactions that alkanes undergo are typically under harsh conditions:
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Combustion: In the presence of excess oxygen and an ignition source, tetracosane will undergo complete combustion to produce carbon dioxide and water.
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Halogenation: This reaction requires ultraviolet (UV) light and involves the substitution of hydrogen atoms with halogen atoms (e.g., chlorine, bromine).
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Pyrolysis (Cracking): At high temperatures, the C-C bonds in long-chain alkanes like tetracosane can break, forming smaller alkanes and alkenes.
Due to its inert nature, tetracosane is not involved in biological signaling pathways. Its primary relevance in a biological context would be related to its physical properties, such as its potential to be a component of lipid mixtures or its use as a non-reactive matrix.
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physical properties of solid organic compounds like tetracosane.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point range is indicative of a pure compound.
Methodology:
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Sample Preparation: A small amount of finely powdered tetracosane is packed into a capillary tube, which is sealed at one end.
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Apparatus Setup: The capillary tube is attached to a thermometer, and both are placed in a heating bath (e.g., an oil bath or a melting point apparatus with a heated block).
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Heating: The sample is heated slowly and steadily.
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Observation: The temperature at which the first liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a liquid (the end of melting) are recorded. This range is the melting point.
Boiling Point Determination
Given tetracosane's high boiling point, specialized techniques are required for its determination. A common method for high-boiling point liquids is distillation.
Methodology:
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Apparatus Setup: A distillation apparatus is assembled with the tetracosane sample in the distilling flask.
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Heating: The sample is heated to its boiling point.
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Vaporization and Condensation: The vapor rises and is cooled by a condenser, returning to a liquid state.
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Temperature Reading: The thermometer bulb is positioned in the vapor path to measure the temperature at which the liquid and vapor are in equilibrium. This stable temperature is the boiling point.
Density Determination
The density of a solid can be determined by measuring its mass and volume. For an irregularly shaped solid like crystalline tetracosane, the volume can be found using the liquid displacement method.
Methodology:
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Mass Measurement: The mass of a sample of tetracosane is accurately measured using an analytical balance.
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Volume Measurement by Displacement: A graduated cylinder is partially filled with a liquid in which tetracosane is insoluble (e.g., water). The initial volume is recorded. The weighed tetracosane sample is then carefully added to the graduated cylinder, and the new volume is recorded. The difference between the two volumes is the volume of the tetracosane sample.
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Calculation: Density is calculated by dividing the mass of the sample by its volume.
Solubility Determination
A qualitative assessment of solubility can be performed by observing the dissolution of a solute in a solvent.
Methodology:
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Sample Preparation: A small, measured amount of tetracosane is placed in a test tube.
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Solvent Addition: A measured volume of the solvent is added to the test tube.
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Mixing: The mixture is agitated vigorously to promote dissolution.
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Observation: The mixture is visually inspected to determine if the tetracosane has dissolved. If it has, it is deemed soluble. If a significant amount of solid remains, it is considered insoluble.
References
- 1. quora.com [quora.com]
- 2. Tetracosane | C24H50 | CID 12592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.6 Reactions of Alkanes – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. Tetracosane - Wikipedia [en.wikipedia.org]
